N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(22)19-15-5-7-17(8-6-15)26(24,25)20-16-4-3-14-9-10-21(13(2)23)18(14)11-16/h3-8,11,20H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAVIKBHNYSVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide typically involves the following steps:
Formation of the Indoline Moiety: The indoline moiety can be synthesized through a cyclization reaction of an appropriate precursor.
Acetylation: The indoline is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Sulfonamide Formation: The acetylated indoline is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Final Coupling: The sulfonamide intermediate is coupled with an acetamide derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indoline moiety may interact with receptors or other proteins, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl Substituents : Piperazine derivatives (e.g., Compound 35) enhance analgesic activity, likely due to improved solubility and CNS penetration . The acetylindolinyl group in the target compound may similarly modulate pharmacokinetics but with added steric bulk.
- Phenyl Modifications : Electron-withdrawing groups (e.g., dichlorophenyl in Compound 8) improve enzyme inhibition, possibly by enhancing electrophilic interactions .
- Acetamide Linkages : Thiophene or dichlorophenyl extensions (Compounds 24, 8) diversify biological targets, suggesting the target’s indoline moiety could confer unique selectivity.
Pharmacological Activity Profiles of Related Compounds
Analgesic and Anti-inflammatory Activities
- Compound 35 : Demonstrated superior analgesic activity to paracetamol, attributed to the 4-methylpiperazinyl group’s basicity and solubility .
- Compound 36: Anti-hypernociceptive effects in inflammatory pain models, likely mediated by diethyl sulfamoyl’s lipophilicity and membrane permeability .
Antiproliferative and Enzyme Inhibition
- Compound 24 : Inhibits MCF7 proliferation via tyrosine kinase receptor binding, leveraging its thiophene-cyclopenta scaffold for ATP-site recognition .
- Compound 8 : Acts as a urease inhibitor, with dichlorophenyl and pyrimidine groups contributing to enzyme active-site interactions .
Discussion on Substituent Effects and Structure-Activity Relationships
- Electron-Donating vs. Withdrawing Groups : Piperazinyl (electron-donating) enhances CNS activity, while dichlorophenyl (electron-withdrawing) favors enzyme inhibition .
- Steric and Hydrogen-Bonding Effects : The acetylindolinyl group’s bicyclic structure may restrict conformational flexibility, optimizing binding to deep enzyme pockets or receptors.
Biological Activity
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the sulfamoyl group and subsequent acetamide formation. The general synthetic pathway can be outlined as follows:
- Formation of the Sulfamoyl Group : The reaction of an appropriate sulfonamide with a phenolic compound.
- Acetylation : The introduction of the acetyl group at the indole nitrogen to form the indolin derivative.
- Final Coupling : The coupling of the indolin derivative with the sulfamoyl phenyl compound to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of acetamide, including those with sulfamoyl groups, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that acetamide derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have demonstrated that certain structural modifications can enhance cytotoxic effects against cancer cell lines .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Study on Anticancer Activity :
- Anti-inflammatory Study :
Research Findings Summary Table
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the presence of key groups (e.g., acetyl CH₃ at ~2.1 ppm, indolinyl protons at 6.5–7.5 ppm) and assess stereochemistry .
- Infrared Spectroscopy (IR) : Confirm sulfamoyl (S=O stretch at ~1150–1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functionalities .
- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
How can researchers design experiments to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?
Advanced Research Question
- Target Identification : Perform computational docking studies (e.g., AutoDock Vina) to predict binding affinity for enzymes like carbonic anhydrase or kinases .
- In Vitro Assays : Use fluorescence-based assays (e.g., FP-TDI) to measure inhibition constants (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .
- Selectivity Profiling : Screen against a panel of related enzymes to identify off-target effects (e.g., kinase profiling with KinomeScan) .
What strategies are effective for structure-activity relationship (SAR) studies to enhance potency and selectivity?
Advanced Research Question
- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to enhance enzyme binding affinity .
- Side-Chain Optimization : Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to improve metabolic stability .
- Bioisosteric Replacement : Substitute the indolinyl moiety with quinoline or benzothiazole to explore new binding interactions .
How should researchers address contradictory data in biological activity across different assays?
Advanced Research Question
- Assay Validation : Compare results across orthogonal assays (e.g., cell viability vs. enzymatic activity) to rule out false positives .
- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding modes and identify conformational flexibility .
- Buffer Optimization : Test varying pH and ionic strength to determine assay condition dependency .
What are the key challenges in developing stable formulations of this compound for in vivo studies?
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the sulfamoyl group) .
- Bioavailability Optimization : Administer via intravenous or intraperitoneal routes to bypass first-pass metabolism .
How can researchers elucidate the compound’s mechanism of action in disease-relevant pathways?
Advanced Research Question
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- Protein Interaction Mapping : Use pull-down assays with biotinylated probes followed by mass spectrometry to identify binding partners .
- In Vivo Validation : Test efficacy in xenograft models with biomarker analysis (e.g., caspase-3 activation for apoptosis) .
What methodologies are recommended for developing new analytical techniques specific to this compound?
Advanced Research Question
- LC-MS/MS Quantification : Optimize ionization parameters (ESI+/ESI−) for sensitive detection in biological matrices .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-CO-) as internal standards for pharmacokinetic studies .
- Microscopy Techniques : Use confocal microscopy with fluorescently tagged analogs to track cellular uptake .
How can researchers navigate patent landscapes when developing novel derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
